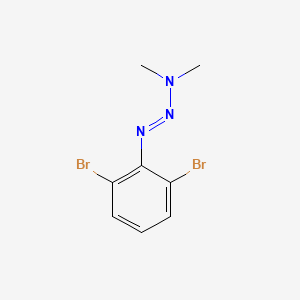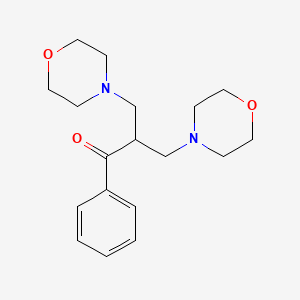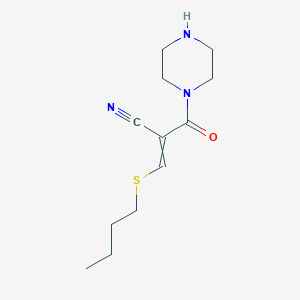
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene is an organic compound characterized by the presence of a triazene group attached to a dibromophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2,6-dibromoaniline with a suitable diazotizing agent, followed by coupling with a dimethylamine derivative. The reaction conditions often include:
Temperature: Controlled to avoid decomposition of intermediates.
Solvent: Commonly used solvents include ethanol or acetonitrile.
Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the diazotization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene can undergo various chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like thiols or amines.
Major Products Formed
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Substitution Products: Phenyl derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-1-(2,6-dichlorophenyl)-3,3-dimethyltriaz-1-ene
- (1E)-1-(2,6-difluorophenyl)-3,3-dimethyltriaz-1-ene
- (1E)-1-(2,6-diiodophenyl)-3,3-dimethyltriaz-1-ene
Uniqueness
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different chemical and physical properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
91860-72-9 |
|---|---|
Molekularformel |
C8H9Br2N3 |
Molekulargewicht |
306.99 g/mol |
IUPAC-Name |
N-[(2,6-dibromophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H9Br2N3/c1-13(2)12-11-8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 |
InChI-Schlüssel |
WBWICXLJINWSOO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=C(C=CC=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)







![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)


